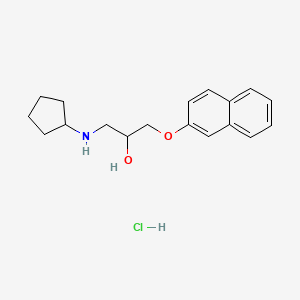

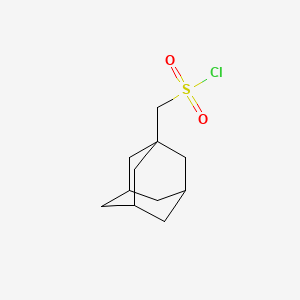

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound is also known as BRL37344 and is a selective β3-adrenoceptor agonist.

科学的研究の応用

Anticancer Potential

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has been studied for its anticancer properties. The compound, an analogue of naftopidil named HUHS1015, was found to induce cell death in a variety of human cancer cell lines, including those originating from malignant pleural mesothelioma, lung, liver, stomach, colorectal, bladder, prostate, and kidney cancers. Its mechanisms of inducing cell death vary across different cancer types, encompassing both necrosis (necroptosis) and apoptosis. Notably, HUHS1015 has demonstrated efficacy in suppressing tumor growth in mouse models, showcasing a potential comparable to or greater than that of existing anticancer drugs (Nishizaki et al., 2014).

Drug Metabolite Synthesis

Research has explored the use of fungal peroxygenases in the regioselective preparation of drug metabolites, including 5-hydroxypropranolol and 4'-hydroxydiclofenac, from beta-adrenergic blockers like propranolol. This method leverages the H₂O₂-dependent hydroxylation, achieving high isomeric purity and yields, which could be beneficial for scalable syntheses of drug metabolites, demonstrating the chemical's utility in pharmaceutical research and development (Kinne et al., 2009).

Fluorescent Derivatives for Biological Assays

The compound's derivatives have been applied as fluorescent derivatizing agents for amino acids, offering strong fluorescence with a maximum emission around 415 nm. This application is particularly relevant for biological assays where the derivatives’ strong fluorescence in ethanol and water at physiological pH levels, along with good quantum yields, make them suitable for use in tracking and analyzing biological molecules (Frade et al., 2007).

特性

IUPAC Name |

1-(cyclopentylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c20-17(12-19-16-7-3-4-8-16)13-21-18-10-9-14-5-1-2-6-15(14)11-18;/h1-2,5-6,9-11,16-17,19-20H,3-4,7-8,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRETZDYPBIBBMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COC2=CC3=CC=CC=C3C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2385845.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2385847.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2385851.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)

![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)